Bensuldazic Acid

Description

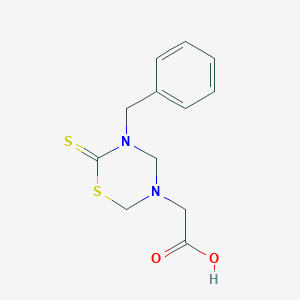

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c15-11(16)7-13-8-14(12(17)18-9-13)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMWSYRTKGBCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153435 | |

| Record name | Bensuldazic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-77-8 | |

| Record name | Ujothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensuldazic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensuldazic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENSULDAZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8L0T98P0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Antifungal Potential of Bensuldazic Acid: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal infections, the scientific community continues to explore novel therapeutic agents. This technical guide delves into the core antifungal properties of Bensuldazic Acid, a compound recognized for its potential in topical applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes key scientific concepts to foster a deeper understanding of its antifungal profile.

Quantitative Analysis of Antifungal Efficacy

While extensive quantitative data for this compound remains somewhat elusive in publicly accessible literature, a key study by Ertan et al. (1991) provides valuable insight into its in vitro activity against various yeast-like fungi. The study, which synthesized a series of novel 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, including a compound structurally analogous to this compound, reported significant antifungal action.

The research determined the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) values using a tube dilution method. The findings indicated that these compounds were active in the range of 3.12-12.5 µg/mL against several Candida species, highlighting their potential as effective antifungal agents[1].

For clarity and comparative analysis, the available data on related tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives are summarized below. It is important to note that these are for structurally similar compounds and not this compound itself, unless specified.

| Compound Class | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Candida albicans | 3.12 - 12.5 | Not specified | [1] |

| Candida parapsilosis | 3.12 - 12.5 | Not specified | [1] | |

| Candida pseudotropicalis | 3.12 - 12.5 | Not specified | [1] | |

| Candida stellatoidea | 3.12 - 12.5 | Not specified | [1] |

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure, which is related to benzimidazole derivatives, a plausible hypothesis is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and ultimately, cell death. This mode of action is a common target for many established antifungal drugs.

Furthermore, some sources have referred to this compound as a "prodrug model," suggesting that it may be converted into its active form in vivo. This biotransformation could be a critical step in its antifungal activity, though the specific enzymes and metabolic pathways involved remain to be identified.

Below is a conceptual diagram illustrating the proposed mechanism of action targeting the fungal cell wall.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure reproducible and comparable results in the investigation of antifungal properties, standardized experimental protocols are essential. The following outlines a detailed methodology for determining the MIC and MFC of a compound like this compound, based on the tube dilution method mentioned in the literature.

Broth Dilution Method for MIC and MFC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).

1. Preparation of Fungal Inoculum:

-

Fungal isolates (e.g., Candida species, dermatophytes) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C for Candida and 28-30°C for dermatophytes) for a sufficient duration to allow for sporulation.

-

The fungal colonies are then harvested and suspended in sterile saline (0.85% NaCl).

-

The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1-5 x 10^6 cells/mL), using a spectrophotometer or McFarland standards.

2. Preparation of Antifungal Agent Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

A series of twofold dilutions of the stock solution are prepared in a liquid broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final concentrations should span a range that is expected to include the MIC.

3. Inoculation and Incubation:

-

Each tube of the diluted antifungal agent is inoculated with the standardized fungal suspension.

-

A growth control tube (containing broth and inoculum but no antifungal agent) and a sterility control tube (containing broth only) are included.

-

The tubes are incubated under the appropriate conditions (temperature and duration) for the specific fungal species being tested.

4. Determination of MIC:

-

Following incubation, the tubes are visually inspected for turbidity.

-

The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth.

5. Determination of MFC:

-

To determine the MFC, a small aliquot (e.g., 10-100 µL) is taken from each tube that shows no visible growth (i.e., at and above the MIC).

-

This aliquot is then subcultured onto an agar plate that does not contain the antifungal agent.

-

The plates are incubated to allow for the growth of any surviving fungal cells.

-

The MFC is the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates, indicating a 99.9% killing of the initial inoculum.

The following diagram illustrates the experimental workflow for determining MIC and MFC.

Future Directions and Conclusion

While this compound has been identified as a compound with antifungal properties, particularly for topical use, there is a clear need for further research to fully characterize its potential. Future studies should focus on:

-

Comprehensive Antifungal Spectrum Analysis: Determining the MIC and MFC values of this compound against a broader range of clinically relevant fungi, including various species of dermatophytes and resistant fungal strains.

-

Elucidation of the Mechanism of Action: Investigating the specific molecular targets of this compound, including its potential role as an ergosterol biosynthesis inhibitor and confirming its prodrug nature.

-

In Vivo Efficacy and Safety Studies: Conducting preclinical and clinical trials to evaluate the therapeutic efficacy and safety of topical formulations of this compound for the treatment of dermatological fungal infections.

References

Bensuldazic Acid: A Technical Guide for its Application as a Prodrug Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensuldazic acid, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, presents a compelling model for prodrug research. Its inherent chemical structure allows for the masking of a carboxyl group, which can be later released under specific physiological conditions. This guide provides an in-depth overview of this compound's properties, its proposed mechanism as a prodrug, and its potential applications, drawing from available scientific literature. The information herein is intended to serve as a foundational resource for researchers exploring novel drug delivery strategies.

Core Concepts of this compound as a Prodrug

This compound is designed to be a stable, less active precursor that undergoes biotransformation in vivo to release an active pharmacological agent. The core principle lies in the hydrolytic cleavage of the THTT ring structure, which is influenced by both pH and enzymatic activity. This targeted release mechanism is a cornerstone of prodrug design, aiming to improve pharmacokinetic profiles, enhance therapeutic efficacy, and reduce off-target side effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid |

| Molecular Formula | C₁₂H₁₄N₂O₂S₂ |

| Molecular Weight | 282.38 g/mol |

| Appearance | Solid |

| Solubility | Lipophilic |

Prodrug Activation and Mechanism of Action

The prodrug strategy for this compound is predicated on the lability of the THTT ring under specific physiological conditions. The proposed activation mechanism involves a two-pronged approach: pH-dependent hydrolysis and enzymatic cleavage.

pH-Dependent Hydrolysis

Studies on THTT derivatives indicate that the ring is stable in acidic environments, a desirable trait for oral prodrugs that need to bypass the stomach's acidic milieu. However, under neutral to basic conditions, the ring undergoes base-catalyzed hydrolysis. This property can be exploited for targeted drug release in the intestines or other tissues with a higher pH.

Enzymatic Hydrolysis

The presence of esterases and other hydrolases in plasma and tissues can also contribute to the cleavage of the THTT ring, releasing the active drug. The rate of this enzymatic hydrolysis is a critical parameter in prodrug design, as it dictates the onset and duration of the therapeutic effect. While specific data for this compound is limited in publicly available literature, studies on related THTT derivatives suggest that the substitution pattern on the ring can significantly influence the rate of enzymatic cleavage.

The proposed hydrolytic degradation of the THTT ring is expected to yield the parent amino acid-like drug, formaldehyde, and carbon disulfide. The release of the active drug is the key step in eliciting the desired pharmacological effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Bensuldempotric acid as a prodrug model, based on established practices for similar compounds.

Synthesis of this compound

The synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones is typically achieved through a one-pot reaction.

Materials:

-

Benzylamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Formaldehyde (37% aqueous solution)

-

Glycine

-

Ethanol

-

Phosphate buffer (pH 7.8)

Procedure:

-

Dissolve benzylamine in ethanol.

-

Add a solution of potassium hydroxide in ethanol, followed by the dropwise addition of carbon disulfide while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at room temperature for 3 hours to form the dithiocarbamate salt.

-

Add formaldehyde solution and stir for an additional hour at room temperature.

-

Add a solution of glycine in phosphate buffer (pH 7.8).

-

Continue stirring at room temperature for 1 hour.

-

The resulting precipitate (this compound) is collected by filtration, washed with water, and dried.

-

Recrystallize the product from a suitable solvent to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Hydrolysis Studies (pH-Dependent)

Materials:

-

This compound

-

Aqueous buffer solutions of various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Incubator or water bath at 37 °C

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Add a small aliquot of the stock solution to each of the pre-warmed buffer solutions to achieve the desired final concentration.

-

Incubate the solutions at 37 °C.

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Immediately quench the reaction by adding an equal volume of cold mobile phase or a suitable quenching agent.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Calculate the pseudo-first-order rate constants (k) for the degradation at each pH.

-

Plot log(k) versus pH to generate a pH-rate profile.

In Vitro Enzymatic Hydrolysis (Human Serum)

Materials:

-

This compound

-

Human serum (pooled)

-

Phosphate buffered saline (PBS, pH 7.4)

-

HPLC system

-

Incubator or water bath at 37 °C

Procedure:

-

Prepare a stock solution of this compound.

-

Dilute the human serum with PBS (e.g., 80% serum solution).

-

Pre-warm the serum solution to 37 °C.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the serum solution.

-

Incubate the mixture at 37 °C.

-

At various time points, withdraw samples and immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., cold acetonitrile or perchloric acid).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the concentration of this compound.

-

Calculate the half-life (t₁/₂) of this compound in human serum.

Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring the optical density. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control.

Data Presentation

Hydrolysis Kinetics of this compound

| pH | Pseudo-first-order rate constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |

| 1.2 | Not Reported (High Stability) | Not Reported |

| 7.4 | Not Reported | Not Reported |

| 9.0 | Not Reported | Not Reported |

Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.

Enzymatic Hydrolysis in Human Serum

| Compound | Half-life (t₁/₂) in 80% Human Serum at 37°C |

| This compound | Not Reported |

Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.

Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | Not Reported |

| Aspergillus spp. | Not Reported |

Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.

Visualizations

Logical Workflow for Prodrug Synthesis and Evaluation

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

Proposed Prodrug Activation Pathway

An In-depth Technical Guide to the Synthesis and Characterization of Bensuldazic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensuldazic acid, chemically known as 5-Benzyl-5,6-dihydro-6-thioxo-2H-1,3,5-thiadiazine-3(4H)-acetic acid, is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. This class of compounds has garnered significant interest due to its diverse biological activities, including antifungal properties. This compound, in particular, has been investigated as a potential prodrug model. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data presentation to aid researchers in its preparation and analysis.

Physicochemical Properties

This compound is a white solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C12H14N2O2S2 | [1][2][3][4] |

| Molecular Weight | 282.38 g/mol | [1][3][4] |

| Melting Point | 152 °C | [1][3] |

| Boiling Point (Predicted) | 472.3 ± 55.0 °C | [1][3] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | 3.62 ± 0.10 | [1][3] |

Synthesis of this compound

The synthesis of this compound, a 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), is typically achieved through a one-pot, multi-component reaction. This method involves the reaction of a primary amine (benzylamine), an amino acid (glycine), carbon disulfide, and formaldehyde.[5][6][7]

Experimental Protocol

Materials:

-

Benzylamine

-

Glycine

-

Carbon disulfide (CS2)

-

Formaldehyde (37% aqueous solution)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Phosphate buffer (pH 7.8)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Formation of Dithiocarbamate Salt: In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. To this solution, add a solution of potassium hydroxide (1 equivalent) in ethanol. Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring. Continue stirring at room temperature for 2-3 hours to form the potassium dithiocarbamate salt.

-

Reaction with Formaldehyde: To the dithiocarbamate salt solution, add an aqueous solution of formaldehyde (2.2 equivalents) and stir the mixture at room temperature for 1 hour.

-

Addition of Amino Acid: Prepare a solution of glycine (1 equivalent) in a phosphate buffer (pH 7.8). Add this solution to the reaction mixture and continue stirring at room temperature for another 2-3 hours.

-

Precipitation and Isolation: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. A precipitate of this compound will form.

-

Purification: Filter the precipitate, wash it thoroughly with cold distilled water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis Workflow

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Spectroscopic Characterization

| Technique | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for C=S (thione) around 1200-1050 cm⁻¹, C=O (carboxylic acid) around 1700-1725 cm⁻¹, O-H (carboxylic acid) as a broad band around 3300-2500 cm⁻¹, and C-N stretching vibrations. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the methylene protons of the benzyl group, signals for the methylene protons of the thiadiazine ring, and a singlet for the methylene protons of the acetic acid moiety. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the thione carbon (C=S) around 190-200 ppm, the carboxylic acid carbon (C=O) around 170-180 ppm, aromatic carbons, and aliphatic carbons of the benzyl and acetic acid groups and the thiadiazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound (282.38 g/mol ). |

Experimental Protocols for Characterization

FTIR Spectroscopy:

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: Electrospray ionization (ESI) or another soft ionization technique is typically used to obtain the mass spectrum.

Characterization Workflow

Biological Activity and Mechanism of Action

This compound and other THTT derivatives are known to possess antifungal activity.[5][7][8][9] The proposed mechanism for their biological activity often involves their role as bio-labile prodrugs. The THTT ring can undergo decomposition under physiological conditions to release biologically active moieties. However, a specific, detailed signaling pathway for the antifungal action of this compound has not been extensively elucidated in the currently available literature. The general understanding is that these compounds may interfere with essential cellular processes in fungi.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers working with this compound. The straightforward synthetic route and the clear characterization workflow should facilitate its preparation and verification in a laboratory setting. Further research is warranted to fully elucidate the specific mechanism of its antifungal activity.

References

- 1. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]

- 2. This compound | C12H14N2O2S2 | CID 71462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BensuldazicAcid | 1219-77-8 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses and antifungal activities of some 3-(2-phenylethyl)-5-substituted- tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Bensuldazic Acid: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensuldazic acid, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, is recognized primarily for its application as a topical antifungal agent. This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its therapeutic potential in antifungal applications. It includes a summary of its chemical properties, available quantitative data on its antifungal efficacy, and a detailed description of relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antifungal therapies.

Introduction

This compound (CAS 1219-77-8) is a small molecule with the chemical formula C₁₂H₁₄N₂O₂S₂[1]. It is classified as a topical antifungal agent for both dermatological and veterinary use[2][3]. Marketed under brand names such as Defungit and Ujothion, its primary application is in the treatment of superficial fungal infections[4][5]. While its use is documented in various pharmacopeias and regulatory databases, in-depth public data on its mechanism of action and broader therapeutic applications remain limited[2][6]. This guide synthesizes the existing scientific literature to provide a detailed technical overview.

Chemical and Physical Properties

This compound is a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione. Its structure confers lipophilic properties, which may facilitate its penetration into the skin, a desirable characteristic for a topical antifungal agent[4][7].

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂S₂ | [2] |

| Molecular Weight | 282.38 g/mol | [2] |

| CAS Number | 1219-77-8 | [4] |

| Melting Point | 152°C | [4] |

| pKa | 3.62 ± 0.10 (Predicted) | [4] |

Therapeutic Application: Antifungal Activity

The principal therapeutic application of this compound is as a topical antifungal agent[2][3]. Its efficacy has been demonstrated against various yeast-like fungi, particularly of the Candida species.

Quantitative Data: In Vitro Antifungal Efficacy

A key study by Ertan et al. (1991) investigated the in vitro antifungal activity of a series of 3-benzyl-5-[α-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, the class of compounds to which this compound belongs. The study determined the Minimum Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) of these compounds against several Candida species. The results indicated that these compounds are active at concentrations ranging from 3.12 to 12.5 µg/mL[8].

Table 1: In Vitro Antifungal Activity of Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives against Candida Species [8]

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimal Fungicidal Concentration (MFC) (µg/mL) |

| Candida albicans | 3.12 - 12.5 | 3.12 - 12.5 |

| C. parapsilosis | 3.12 - 12.5 | 3.12 - 12.5 |

| C. pseudotropicalis | 3.12 - 12.5 | 3.12 - 12.5 |

| C. stellatoidea | 3.12 - 12.5 | 3.12 - 12.5 |

Note: The reported range represents the activity of a series of related compounds and not solely this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, the general mechanisms of antifungal drugs often involve the disruption of the fungal cell membrane integrity, inhibition of cell wall synthesis, or interference with fungal DNA and protein synthesis[3][9][10]. Given its structure as a THTT derivative, it is plausible that this compound may interfere with fungal cellular processes, but further research is required to determine its specific molecular targets.

Experimental Protocols

The following sections detail the methodologies for the synthesis and in vitro antifungal testing of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, based on the procedures described by Ertan et al. (1991)[8].

Synthesis of Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives

The synthesis of this class of compounds involves the reaction of benzylamine with potassium hydroxide, carbon disulphide, formaldehyde, and various amino acids. This process incorporates the amine group of amino acids into the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring, potentially as a prodrug approach[4][8].

Figure 1. Synthetic pathway for tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives.

In Vitro Antifungal Activity Assessment: Tube Dilution Method

The antifungal activity of the synthesized compounds can be determined using the tube dilution method to establish the MIC and MFC values[8].

Protocol:

-

Preparation of Fungal Inoculum: Cultures of the test fungi (Candida species) are grown on a suitable agar medium (e.g., Sabouraud dextrose agar) at 37°C for 48 hours. A suspension of the fungal cells is then prepared in sterile saline solution and adjusted to a concentration of approximately 10⁶ cells/mL.

-

Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of the stock solution are then made in a liquid culture medium (e.g., Sabouraud dextrose broth) in a series of test tubes.

-

Inoculation: Each tube containing the diluted compound is inoculated with the fungal suspension. A control tube containing the medium and the fungal inoculum but no test compound is also prepared.

-

Incubation: The inoculated tubes are incubated at 37°C for 48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

-

Determination of MFC: To determine the MFC, a sample from each tube showing no visible growth is subcultured onto a fresh agar plate. The plates are incubated at 37°C for 48 hours. The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.

Figure 2. Workflow for determining MIC and MFC via the tube dilution method.

Other Potential Therapeutic Applications

Current scientific literature and regulatory information do not provide evidence for other therapeutic applications of this compound, such as anti-inflammatory or prostaglandin synthesis-inhibiting activities. The primary and sole documented therapeutic use is as a topical antifungal agent.

Conclusion

This compound is a documented topical antifungal agent with demonstrated in vitro efficacy against various Candida species. While quantitative data on its activity is available from studies on related compounds, a detailed understanding of its specific mechanism of action is lacking in the public domain. The experimental protocols for its synthesis and antifungal evaluation provide a framework for further research into this and similar THTT derivatives. For drug development professionals, this compound represents a molecule with a defined, albeit niche, therapeutic application. Future research should focus on elucidating its precise molecular targets to better understand its antifungal properties and to explore any potential for broader therapeutic applications.

References

- 1. This compound | C12H14N2O2S2 | CID 71462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]

- 5. dermnetnz.org [dermnetnz.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Unveiling Bensuldazic Acid: A Technical History and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensuldazic acid, a synthetic heterocyclic compound, has been a subject of scientific inquiry primarily for its potential as an antifungal agent. This technical guide provides a comprehensive overview of the history, discovery, and core scientific attributes of this compound. It details the chemical synthesis, physicochemical properties, and the available data on its biological activity. While its clinical development has been limited, this document consolidates the existing knowledge to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Emergence of a Thiadiazine Derivative

This compound, chemically known as 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid, belongs to the class of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT). The exploration of THTT derivatives as bioactive molecules gained traction in the late 20th century, with a focus on their potential antimicrobial properties. While a precise "discovery" paper for this compound remains elusive in publicly available literature, its origins can be traced to research focused on synthesizing novel compounds with therapeutic potential.

A significant contribution to the understanding of this class of compounds came from a 1991 paper by M. Ertan and colleagues, which detailed the synthesis and antifungal activities of a series of 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones.[1] This work laid the groundwork for subsequent investigations into the structure-activity relationships of these molecules. Later, in 1996, a study by T. Aboul-Fadl and A. El-Shorbagi highlighted the potential of THTT derivatives as prodrugs, further expanding the interest in this chemical scaffold.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₂H₁₄N₂O₂S₂ and a molecular weight of approximately 282.38 g/mol . Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂S₂ | DrugBank |

| Molecular Weight | 282.38 g/mol | DrugBank |

| CAS Number | 1219-77-8 | DrugBank |

| Melting Point | 152 °C | ChemicalBook |

| Physical State | Crystalline Solid | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound and related THTT derivatives generally follows a multi-step reaction. The protocol described by Ertan et al. (1991) provides a representative experimental workflow.

General Synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones

The synthesis involves the reaction of a primary amine (in this case, benzylamine) with carbon disulfide in the presence of a base, followed by the addition of formaldehyde and an amino acid (glycine, to form the acetic acid moiety).

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Ertan et al., 1991)

-

Dithiocarbamate Formation: To a solution of benzylamine in ethanol, an aqueous solution of potassium hydroxide is added, followed by the dropwise addition of carbon disulfide while cooling in an ice bath. The mixture is stirred for a specified period to form the potassium dithiocarbamate salt.

-

Mannich-type Reaction: An aqueous solution of formaldehyde is then added to the reaction mixture, followed by the addition of an aqueous solution of glycine.

-

Cyclization and Acidification: The reaction mixture is stirred at room temperature to allow for the cyclization to form the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring.

-

Isolation and Purification: The final product, this compound, is precipitated by acidification of the reaction mixture with a suitable acid (e.g., hydrochloric acid). The precipitate is then filtered, washed, and recrystallized from an appropriate solvent to yield the purified compound.

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its antifungal activity. The tetrahydro-2H-1,3,5-thiadiazine-2-thione core is believed to be the pharmacophore responsible for its biological effects.

Antifungal Spectrum

Studies on related THTT compounds have demonstrated activity against various fungal species, particularly pathogenic yeasts of the Candida genus.

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | 3.12 - 12.5 | 3.12 - 12.5 | [1] |

| Candida parapsilosis | 3.12 - 12.5 | 3.12 - 12.5 | [1] |

| Candida pseudotropicalis | 3.12 - 12.5 | 3.12 - 12.5 | [1] |

| Candida stellatoidea | 3.12 - 12.5 | 3.12 - 12.5 | [1] |

Note: Data is for a series of related compounds and not specifically for this compound.

Proposed Mechanism of Action

The precise molecular mechanism of antifungal action for THTT derivatives has not been fully elucidated. However, it is hypothesized that these compounds may act as chelating agents or interfere with essential enzymatic processes within the fungal cell. The thione group (C=S) is a key structural feature that may contribute to its biological activity.

Caption: Hypothesized mechanisms of antifungal action for THTT derivatives.

Conclusion and Future Perspectives

This compound represents an interesting scaffold within the broader class of THTT derivatives with demonstrated in vitro antifungal activity. While its journey from initial synthesis to a potential therapeutic agent has not been fully realized, the foundational research provides a basis for further investigation. Future studies could focus on elucidating the precise mechanism of action, exploring its potential against a wider range of fungal pathogens, and optimizing its structure to enhance efficacy and reduce potential toxicity. The prodrug concept also warrants further exploration for targeted delivery and improved pharmacokinetic profiles. This technical guide serves as a consolidated resource to inform and inspire such future research endeavors.

References

In-depth Technical Guide: Exploring the Metabolic Pathways of Bensuldazic Acid

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and chemical databases, it is important to state that there is a notable absence of publicly available experimental data specifically detailing the metabolic pathways of Bensuldazic Acid. This guide, therefore, takes a theoretical approach, postulating potential metabolic fates based on the known biotransformation of structurally analogous compounds. The pathways, experimental protocols, and quantitative data presented herein are intended to serve as a foundational framework for future research and should not be interpreted as established experimental findings for this compound.

Postulated Metabolic Pathways of this compound

This compound, with its carboxylic acid moiety and benzyl group, is likely to undergo a series of Phase I and Phase II metabolic reactions common to xenobiotics sharing these structural features. The primary sites of metabolism are anticipated to be the liver, where a high concentration of drug-metabolizing enzymes resides, with potential contributions from extrahepatic tissues such as the intestine and kidneys.[1]

Phase I Metabolism:

Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. For this compound, the following oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, are postulated:

-

Hydroxylation: The aromatic ring of the benzyl group is a likely target for hydroxylation, leading to the formation of phenolic metabolites. This is a common metabolic route for compounds containing phenyl groups.

-

Oxidation of the Thiadiazine Ring: The sulfur and nitrogen atoms within the tetrahydro-1,3,5-thiadiazine-2-thione (THTT) ring could be susceptible to oxidation.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.

-

Glucuronidation: The carboxylic acid group of this compound is a prime candidate for glucuronidation, a common pathway for the elimination of acidic drugs. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Amino Acid Conjugation: Similar to benzoic acid, this compound may be conjugated with amino acids, such as glycine or taurine.[2][3][4] This process involves the formation of a Coenzyme A (CoA) thioester intermediate.

A diagram illustrating these postulated primary metabolic pathways is provided below.

Caption: Postulated Phase I and Phase II metabolic pathways of this compound.

Hypothetical Quantitative Data

In the absence of experimental data for this compound, the following tables provide a template for how quantitative metabolic data could be presented. The values are hypothetical and for illustrative purposes only.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

| Dog | 60 | 11.6 |

| Monkey | 52 | 13.3 |

Table 2: Metabolite Profile of this compound in Human Hepatocytes (2-hour incubation)

| Metabolite | Putative Structure | Peak Area (% of Total) |

| This compound (Parent) | C12H14N2O2S2 | 65% |

| M1 | Hydroxylated this compound | 15% |

| M2 | This compound Glucuronide | 12% |

| M3 | Oxidized THTT Ring Metabolite | 5% |

| M4 | Other | 3% |

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for key in vitro experiments that would be essential for elucidating the metabolic pathways of this compound.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound in liver microsomes from different species.

Materials:

-

This compound

-

Pooled liver microsomes (human, rat, mouse, dog, monkey)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (IS)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsomal protein (final concentration typically 0.5-1 mg/mL).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an appropriate internal standard.

-

Centrifuge the plate to precipitate the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites of this compound formed in intact liver cells.

Materials:

-

Cryopreserved or fresh hepatocytes (e.g., human)

-

Hepatocyte culture medium

-

This compound

-

Collagen-coated plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ACN)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol:

-

Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

-

Prepare a stock solution of this compound.

-

Treat the hepatocyte monolayer with this compound at a suitable concentration (e.g., 10 µM) in culture medium.

-

Incubate for a defined period (e.g., 2, 8, 24 hours).

-

Collect the cell culture medium at the end of the incubation.

-

Quench any remaining enzymatic activity by adding ACN.

-

Centrifuge to remove any cellular debris.

-

Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

-

Compare the results to a control incubation without the drug.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vitro drug metabolism study.

Caption: A generalized workflow for in vitro drug metabolism studies.

Conclusion and Future Directions

This guide has outlined the postulated metabolic pathways of this compound based on its chemical structure and the known metabolism of similar compounds. The provided experimental protocols and data table templates offer a roadmap for researchers to empirically determine the biotransformation of this molecule. Future studies should focus on conducting these in vitro experiments, followed by in vivo pharmacokinetic studies in animal models and eventually humans, to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such data is critical for understanding its efficacy and safety profile and for guiding its further development.

References

- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic fate of [14C] benzoic acid in protein-energy deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Laboratory Synthesis of Bensuldazic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the laboratory synthesis of Bensuldazic Acid, a compound with known antifungal properties. The detailed methodology is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound, chemically known as 2-[5-(phenylmethyl)-6-sulfanylidene-1,3,5-thiadiazinan-3-yl]acetic acid, is a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT). Compounds of this class have garnered interest for their biological activities, including antifungal and antibacterial properties. The synthesis of this compound is achieved through a one-pot reaction involving the condensation of benzylamine, carbon disulfide, formaldehyde, and glycine. This protocol outlines the detailed steps for its preparation and purification.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂S₂ |

| Molecular Weight | 282.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 152-154 °C |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol, insoluble in water. |

| Purity (Typical) | >98% (by HPLC) |

| Yield (Typical) | 65-75% |

Experimental Protocol: Synthesis of this compound

This protocol details the one-pot synthesis of this compound.

Materials:

-

Benzylamine

-

Carbon disulfide (CS₂)

-

Glycine

-

Formaldehyde solution (37% in water)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

pH meter or pH paper

-

Thin-layer chromatography (TLC) plates (silica gel)

-

High-performance liquid chromatography (HPLC) system for purity analysis

Procedure:

-

Preparation of Potassium Dithiocarbamate Intermediate:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (0.1 mol) and potassium hydroxide (0.1 mol) in 50 mL of ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add carbon disulfide (0.1 mol) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours. A precipitate of the potassium dithiocarbamate salt of glycine will form.

-

-

Formation of the Tetrahydrothiadiazine Ring:

-

To the suspension from the previous step, add benzylamine (0.1 mol) and stir for 15 minutes.

-

Slowly add formaldehyde solution (0.2 mol, 37% in water) dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 40 °C using a water bath if necessary.

-

After the addition of formaldehyde, fit the flask with a condenser and heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

-

-

Isolation and Purification of this compound:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic salts.

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Assess the purity of the final product using HPLC.

-

Proposed Mechanism of Action: Antifungal Activity

The antifungal activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives like this compound is believed to stem from their decomposition in biological systems. It is proposed that the THTT ring is unstable under physiological conditions and hydrolyzes to release isothiocyanates and dithiocarbamic acids. These reactive species are known to have broad-spectrum antimicrobial activity by interfering with essential cellular processes in fungi.

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.

Application Note & Protocol: HPLC-MS Analysis of Bensuldazic Acid

This document provides a comprehensive guide for the quantitative analysis of Bensuldazic Acid in research and drug development settings using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocols outlined below are based on established methodologies for similar acidic compounds and provide a robust starting point for method development and validation.

Introduction

This compound is an acidic drug molecule requiring sensitive and specific analytical methods for its determination in various biological and pharmaceutical matrices. HPLC-MS offers high selectivity and sensitivity, making it the ideal technique for pharmacokinetic studies, formulation analysis, and quality control. This application note details the experimental conditions, sample preparation, and expected performance characteristics for the reliable quantification of this compound.

Experimental

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at pressures up to 400 bar.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for optimal separation. A C8 column can also be considered.[1]

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Ammonium acetate or Formic acid (for mobile phase modification)

-

Internal Standard (IS): A structurally similar compound not present in the samples, such as a stable isotope-labeled this compound or another acidic drug with similar chromatographic behavior.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization:

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

Mass spectrometric parameters should be optimized by infusing a standard solution of this compound.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temperature | 350 °C[2] |

| Capillary Voltage | -3.5 kV |

| Gas Flow (Nitrogen) | Desolvation Gas: 600 L/hr, Cone Gas: 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of this compound and a suitable Internal Standard. For acidic compounds, the deprotonated molecule [M-H]⁻ is typically the precursor ion. |

Data Presentation

Quantitative data should be summarized to demonstrate the method's performance. The following tables represent typical expected values for a validated HPLC-MS method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15% | < 15% | 85 - 115% |

| Low QC | 3 | < 10% | < 10% | 90 - 110% |

| Mid QC | 50 | < 10% | < 10% | 90 - 110% |

| High QC | 800 | < 10% | < 10% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | > 85% | 90 - 110% |

| High QC | 800 | > 85% | 90 - 110% |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards and Quality Control (QC) Samples: Spike the appropriate volume of the working stock solutions into the blank matrix (e.g., plasma, buffer) to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation (for Plasma Samples)

Protein precipitation is a simple and effective method for extracting drugs from plasma samples.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).

-

Vortex briefly and transfer to an HPLC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner samples and improved sensitivity, SPE can be employed.

-

Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

-

Load the Sample: Load 100 µL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute: Elute the this compound and internal standard with 1 mL of methanol.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Visualizations

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Caption: Solid-Phase Extraction (SPE) protocol for this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Bensuldazic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Bensuldazic Acid. This information is intended to guide researchers in the structural elucidation and quality control of this compound.

Predicted ¹H NMR Spectral Data of this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Predicted Coupling Constant (J Hz) | Number of Protons |

| H-7 (Aromatic) | 7.29 | m | - | 5H |

| H-5 (CH₂) | 4.88 | s | - | 2H |

| H-2 (CH₂) | 4.60 | s | - | 2H |

| H-4 (CH₂) | 4.09 | s | - | 2H |

| H-1 (COOH) | 10.5 (Broad) | s | - | 1H |

Predicted ¹³C NMR Spectral Data of this compound

The table below outlines the predicted ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-9 (C=S) | 190.0 |

| C-1 (C=O) | 170.0 |

| C-6 (Aromatic) | 135.0 |

| C-7 (Aromatic) | 129.0 |

| C-8 (Aromatic) | 128.0 |

| C-5 (CH₂) | 58.0 |

| C-4 (CH₂) | 55.0 |

| C-2 (CH₂) | 52.0 |

Experimental Protocols

This section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

¹H NMR Data Acquisition

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

¹³C NMR Data Acquisition

-

Instrument Setup:

-

Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C frequency.

-

Perform tuning and shimming for the ¹³C nucleus.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Temperature: Maintain the same constant temperature as the ¹H experiment.

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Data Interpretation: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

Caption: Workflow for NMR spectral analysis of this compound.

Application Notes and Protocols: Recrystallization of Bensuldazic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the purification of Bensuldazic Acid via recrystallization. The protocol is designed to be adaptable, incorporating a solvent screening procedure to identify the optimal recrystallization solvent.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[1][2][3][4]

This compound is a lipophilic derivative with antifungal activity.[5] Achieving high purity of this compound is crucial for its characterization and use in further research and development. This protocol outlines a systematic approach to its recrystallization.

Data Presentation: Solvent Screening for this compound Recrystallization

Prior to performing the full-scale recrystallization, it is essential to identify a suitable solvent. The following table should be used to record the results of a small-scale solvent screening experiment.

| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. (approx. mg/mL) | Solubility at Boiling Point (approx. mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., crystal color, shape) |

| Water | High | 100 | ||||

| Ethanol | High | 78 | ||||

| Methanol | High | 65 | ||||

| Acetone | Medium | 56 | ||||

| Ethyl Acetate | Medium | 77 | ||||

| Toluene | Low | 111 | ||||

| Hexane | Low | 69 |

Instructions for Solvent Screening:

-

Place approximately 10-20 mg of crude this compound into a small test tube.

-

Add the selected solvent dropwise at room temperature, vortexing after each addition, to a total volume of 0.5 mL. Observe and record the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.

-

Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe and record whether crystal formation occurs.

Experimental Protocol: Recrystallization of this compound

This protocol is based on general procedures for the recrystallization of carboxylic acids.[1][2][6][7][8]

Materials:

-

Crude this compound

-

Selected recrystallization solvent (from solvent screening)

-

Erlenmeyer flasks (2)

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

-

Ice bath

Procedure:

-

Dissolution:

-

Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

-

Add a boiling chip to the flask.

-

In a separate Erlenmeyer flask, heat the selected recrystallization solvent to its boiling point on a hot plate.

-

Add the minimum amount of hot solvent to the flask containing the crude this compound to dissolve it completely. This is achieved by adding the hot solvent in small portions and swirling the flask after each addition. Keep the solution at or near its boiling point during this process.[1][2][4][9]

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present after the dissolution step, a hot filtration is necessary.

-

Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

-

Place a fluted filter paper in the funnel.

-

Pour the hot solution of this compound through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Crystal Collection:

-

Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.

-

Wet the filter paper in the Buchner funnel with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the crystallized solution into the Buchner funnel.

-

Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[2]

-

-

Drying:

-

Allow the crystals to dry on the filter paper by drawing air through them for a period of time.

-

Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.

-

Once dry, weigh the purified this compound and calculate the percent recovery.

-

The purity of the recrystallized product can be assessed by its melting point. The melting point of pure this compound is 152°C.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the recrystallization of this compound.

Caption: Workflow for the recrystallization of this compound.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]

- 6. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 7. famu.edu [famu.edu]

- 8. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]

Application Notes and Protocols for the Enzymatic Activation of Bensuldazic Acid as a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensuldazic acid is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative that serves as a prodrug model.[1][2] Prodrugs are inactive compounds that are metabolized in the body to produce an active drug.[3][4] This approach is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. In the case of non-steroidal anti-inflammatory drugs (NSAIDs), prodrug strategies are frequently utilized to mitigate gastrointestinal side effects associated with the parent drug by masking the free carboxylic acid group.[5][6] The enzymatic activation of this compound is hypothesized to release an active NSAID moiety, thereby eliciting its therapeutic effect.

These application notes provide a comprehensive overview of the enzymatic activation of this compound, including its proposed mechanism of action, detailed experimental protocols for studying its activation, and data presentation guidelines.

Proposed Mechanism of Action

The central hypothesis for the activation of this compound is its conversion to an active NSAID through enzymatic hydrolysis. This process is likely mediated by esterases or other hydrolases present in biological matrices such as plasma and liver tissue. The active metabolite is proposed to be a benzoic acid derivative which can then exert its anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]

Data Presentation

To ensure clarity and facilitate comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Hydrolysis of this compound

| Biological Matrix | Time (min) | This compound Concentration (µM) | Active Metabolite Concentration (µM) | Percent Hydrolysis (%) |

| Simulated Gastric Fluid (pH 1.2) | 0 | |||

| 30 | ||||

| 60 | ||||

| 120 | ||||

| Simulated Intestinal Fluid (pH 7.4) | 0 | |||

| 30 | ||||

| 60 | ||||

| 120 | ||||

| 80% Human Plasma | 0 | |||

| 15 | ||||

| 30 | ||||

| 60 | ||||

| 120 | ||||

| Rat Liver Homogenate (10%) | 0 | |||

| 15 | ||||

| 30 | ||||

| 60 | ||||

| 120 |

Table 2: Enzyme Kinetics of this compound Hydrolysis

| Enzyme Source | Substrate Concentration (µM) | Initial Velocity (µM/min) |

| Porcine Liver Esterase | [S1] | |

| [S2] | ||

| [S3] | ||

| [S4] | ||

| [S5] | ||

| Human Carboxylesterase 1 (CES1) | [S1] | |

| [S2] | ||

| [S3] | ||

| [S4] | ||

| [S5] | ||

| Human Carboxylesterase 2 (CES2) | [S1] | |

| [S2] | ||

| [S3] | ||

| [S4] | ||

| [S5] |

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound in Biological Fluids

Objective: To determine the rate and extent of this compound hydrolysis in simulated gastric fluid, simulated intestinal fluid, human plasma, and rat liver homogenate.

Materials:

-

This compound

-

Simulated Gastric Fluid (SGF, pH 1.2)

-

Simulated Intestinal Fluid (SIF, pH 7.4)

-

80% Human Plasma (in phosphate buffer, pH 7.4)

-

10% Rat Liver Homogenate (in phosphate buffer, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

HPLC or LC-MS/MS system

-

Thermostatic water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound (10 mM) in DMSO.

-

Pre-warm the biological fluids (SGF, SIF, plasma, liver homogenate) to 37°C.

-

Initiate the reaction by adding the this compound stock solution to each biological fluid to achieve a final concentration of 100 µM.

-

Incubate the reaction mixtures at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (100 µL) of the reaction mixture.

-